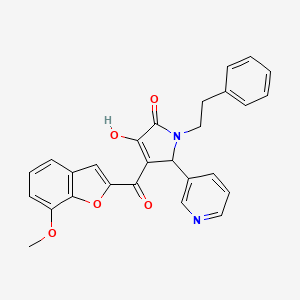

3-hydroxy-4-(7-methoxy-1-benzofuran-2-carbonyl)-1-(2-phenylethyl)-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one

Description

Its core structure features a 2,5-dihydro-1H-pyrrol-2-one scaffold substituted with a hydroxyl group at position 3, a 7-methoxybenzofuran-2-carbonyl moiety at position 4, a 2-phenylethyl group at position 1, and a pyridin-3-yl group at position 3. The 7-methoxybenzofuran component contributes to electron-rich aromaticity, while the pyridinyl group enhances hydrogen-bonding capacity, making it a candidate for targeted receptor interactions .

Properties

IUPAC Name |

4-hydroxy-3-(7-methoxy-1-benzofuran-2-carbonyl)-1-(2-phenylethyl)-2-pyridin-3-yl-2H-pyrrol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H22N2O5/c1-33-20-11-5-9-18-15-21(34-26(18)20)24(30)22-23(19-10-6-13-28-16-19)29(27(32)25(22)31)14-12-17-7-3-2-4-8-17/h2-11,13,15-16,23,31H,12,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXYXLFHHWMAAET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=C2)C(=O)C3=C(C(=O)N(C3C4=CN=CC=C4)CCC5=CC=CC=C5)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H22N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-4-(7-methoxy-1-benzofuran-2-carbonyl)-1-(2-phenylethyl)-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. The starting materials often include benzofuran derivatives, pyridine derivatives, and other aromatic compounds. The key steps in the synthesis may involve:

Formation of the Benzofuran Moiety: This can be achieved through cyclization reactions involving phenol derivatives and aldehydes.

Construction of the Pyrrolone Core: This step may involve the condensation of an amine with a diketone or keto-ester.

Coupling Reactions: The final assembly of the molecule may involve coupling reactions such as Suzuki or Heck coupling to introduce the various aromatic substituents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-4-(7-methoxy-1-benzofuran-2-carbonyl)-1-(2-phenylethyl)-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.

Reduction: The carbonyl groups can be reduced to alcohols.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl groups would yield alcohols.

Scientific Research Applications

Medicinal Chemistry: This compound could be explored for its potential as a therapeutic agent due to its complex structure and multiple functional groups.

Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.

Materials Science: The unique electronic properties of the benzofuran and pyridine rings could make this compound useful in the development of new materials.

Mechanism of Action

The mechanism of action of 3-hydroxy-4-(7-methoxy-1-benzofuran-2-carbonyl)-1-(2-phenylethyl)-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one would depend on its specific application. In medicinal chemistry, it could interact with various molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Core Scaffold Modifications

- Target Compound : Pyrrolone core with substitutions at positions 1, 3, 4, and 4.

- Analogous Compound (): 5-[4-(Benzyloxy)-3-methoxyphenyl]-1-[2-(diethylamino)ethyl]-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one . Position 1: 2-Phenylethyl (target) vs. 2-(diethylamino)ethyl (analogue). Position 4: 7-Methoxybenzofuran-2-carbonyl (target) vs. 2-methyl-2,3-dihydrobenzofuran-5-carbonyl (analogue). The 7-methoxy group in the target may improve metabolic stability by hindering oxidative degradation, whereas the 2-methyl-dihydrobenzofuran in the analogue introduces conformational rigidity. Position 5: Pyridin-3-yl (target) vs. 4-(benzyloxy)-3-methoxyphenyl (analogue). The pyridinyl group facilitates π-π stacking with aromatic residues in enzyme active sites, while the benzyloxy-methoxyphenyl group may enhance membrane permeability due to its bulkier hydrophobic profile.

Functional Group Impact

Pharmacological and Biochemical Comparisons

- The 7-methoxybenzofuran may confer selectivity by avoiding steric clashes in hydrophobic regions.

- Analogous Compound: The diethylaminoethyl group in ’s compound indicates possible CNS activity, as such substituents are common in neuroactive drugs (e.g., antipsychotics). The benzyloxy-methoxyphenyl group may target serotonin or dopamine receptors .

Stability and Metabolic Considerations

- The 7-methoxy group in the target compound likely reduces CYP450-mediated oxidation compared to the 2-methyl-dihydrobenzofuran in the analogue, which could undergo ring-opening reactions.

- The 2-phenylethyl substituent may increase plasma protein binding, prolonging half-life, whereas the diethylaminoethyl group in the analogue might enhance renal clearance.

Biological Activity

3-Hydroxy-4-(7-methoxy-1-benzofuran-2-carbonyl)-1-(2-phenylethyl)-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound notable for its diverse biological activities. Its unique molecular structure, which includes a pyrrolidine ring, a pyridine ring, and various functional groups, contributes to its potential therapeutic applications. This article aims to summarize the biological activity of this compound based on existing research findings.

Molecular Characteristics

The molecular formula of the compound is C23H27N3O4, with a molecular weight of 409.5 g/mol. Its structure is characterized by:

- Pyrrolidine ring : Contributes to the compound's stability and reactivity.

- Pyridine ring : Often associated with biological activity, particularly in medicinal chemistry.

- Benzofuran moiety : Known for its role in various pharmacological activities.

Biological Activity

Research indicates that this compound exhibits significant biological activities , including:

- Antitumor Activity : Preliminary studies suggest that the compound has potential antitumor effects, possibly through apoptosis induction in cancer cell lines.

- Antimicrobial Properties : The presence of the pyridine and benzofuran rings enhances its ability to inhibit microbial growth.

- Anti-inflammatory Effects : Some studies have indicated that it may reduce inflammatory responses, making it a candidate for treating inflammatory diseases.

The mechanism of action remains under investigation, but it is believed to involve:

- Interaction with Biological Targets : The compound may interact with specific enzymes or receptors, leading to altered cellular responses.

- Inhibition of Cell Proliferation : Evidence suggests that it can inhibit the proliferation of certain cancer cell lines.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Compound A | Contains dimethylamino and methoxy groups | Lacks pyridine and benzofuran moieties |

| Compound B | Features pyridine but different functional groups | Different reactivity profiles |

| Compound C | Similar benzofuran structure | Variations in substituents leading to different properties |

Antitumor Activity

A study explored the antitumor effects of this compound on various cancer cell lines. Results indicated that it significantly reduced cell viability in MCF7 breast cancer cells with an IC50 value of approximately 15 μM. Flow cytometry revealed increased apoptosis rates in treated cells compared to controls.

Antimicrobial Activity

Another investigation tested the antimicrobial efficacy against several bacterial strains. The compound showed promising results with minimum inhibitory concentrations (MIC) ranging from 10 to 20 μg/mL against Staphylococcus aureus and Escherichia coli.

Q & A

Basic: What experimental strategies are recommended for synthesizing this compound with high purity and yield?

Answer:

The synthesis of this compound requires optimization of reaction parameters such as temperature (typically 60–80°C), solvent polarity (e.g., ethanol or DMF), and pH control (neutral to mildly acidic conditions) to minimize side reactions involving its reactive pyrrolone and benzofuran moieties . Stepwise purification using column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (methanol or ethanol) is critical to isolate the product. Characterization via / NMR and high-resolution mass spectrometry (HRMS) is essential to confirm structural integrity and purity .

Basic: How can researchers validate the compound’s structural configuration, particularly stereochemistry and functional group orientation?

Answer:

X-ray crystallography is the gold standard for resolving stereochemical ambiguities, especially for the dihydro-pyrrol-2-one core and substituent orientation . Computational methods (DFT calculations) can predict preferred conformations and compare them with experimental NMR data (e.g., coupling constants and NOESY correlations) . For example, the methoxy group on benzofuran and the pyridinyl substituent may exhibit distinct electronic environments detectable via NMR chemical shifts .

Advanced: How can computational chemistry guide the optimization of reaction pathways for derivatives of this compound?

Answer:

Quantum mechanical calculations (e.g., Gaussian or ORCA software) can model transition states and predict activation energies for key steps like acylation or cyclization . Reaction path sampling (RPS) methods help identify intermediates and competing pathways, enabling targeted experimental validation. For instance, substituent effects on the pyrrolone ring (e.g., electron-withdrawing groups on pyridinyl) can be computationally screened to prioritize synthetic targets .

Advanced: What methodologies resolve contradictions in biological activity data across different assay systems?

Answer:

Discrepancies in bioactivity (e.g., IC variability) often arise from differences in assay conditions (pH, solvent, protein concentration). A systematic approach includes:

- Dose-response normalization across assays using internal standards.

- Solubility profiling (via dynamic light scattering) to ensure compound stability in buffer systems.

- Orthogonal assays (e.g., SPR for binding affinity vs. cell-based assays) to validate target engagement .

For example, the hydroxyl group at position 3 may form hydrogen bonds in vitro but exhibit poor membrane permeability in cell-based assays, necessitating prodrug strategies .

Advanced: How can structure-activity relationship (SAR) studies be designed to probe the role of the pyridinyl and phenylethyl substituents?

Answer:

- Stepwise substitution : Synthesize analogs with pyridinyl replaced by phenyl, pyrazinyl, or other heterocycles to assess π-π stacking or hydrogen-bonding contributions .

- Isosteric replacements : Replace the phenylethyl group with cyclohexylethyl or aliphatic chains to evaluate hydrophobic interactions.

- Pharmacophore mapping : Use molecular docking (AutoDock Vina) to correlate substituent positions with binding affinities in target proteins (e.g., kinases or GPCRs) .

Data from these studies should be analyzed using multivariate regression to identify key physicochemical drivers (logP, polar surface area) .

Basic: What analytical techniques are suitable for monitoring degradation products during stability studies?

Answer:

- HPLC-DAD/MS : Track hydrolytic or oxidative degradation (e.g., cleavage of the benzofuran-pyrrolone linkage) under accelerated conditions (40°C, 75% humidity) .

- Stress testing : Expose the compound to UV light, acidic/basic buffers, and peroxides to identify labile sites.

- Kinetic modeling : Use Arrhenius plots to predict shelf-life based on degradation rates .

Advanced: How can researchers address low solubility or aggregation issues in aqueous assays?

Answer:

- Co-solvent systems : Use DMSO-water gradients with ≤0.1% Tween-80 to maintain colloidal stability.

- Amorphous dispersion : Formulate with polymers (e.g., HPMCAS) via spray-drying to enhance dissolution.

- Dynamic light scattering (DLS) : Monitor particle size distribution to detect aggregation thresholds .

Advanced: What strategies mitigate interference from the compound’s autofluorescence in cellular imaging studies?

Answer:

- Spectral unmixing : Use confocal microscopy with narrowband filters to separate compound fluorescence from fluorophores like FITC or DAPI.

- Quenching agents : Add small amounts of iodide (KI) or acrylamide to suppress background signals.

- Derivatization : Introduce electron-withdrawing groups (e.g., nitro) to redshift fluorescence outside detection ranges .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.